

# Application Notes and Protocols for Metabolic Labeling with Azido-PEG4- $\alpha$ -D-mannose

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## Compound of Interest

Compound Name: Azido-PEG4-alpha-D-mannose

Cat. No.: B605847

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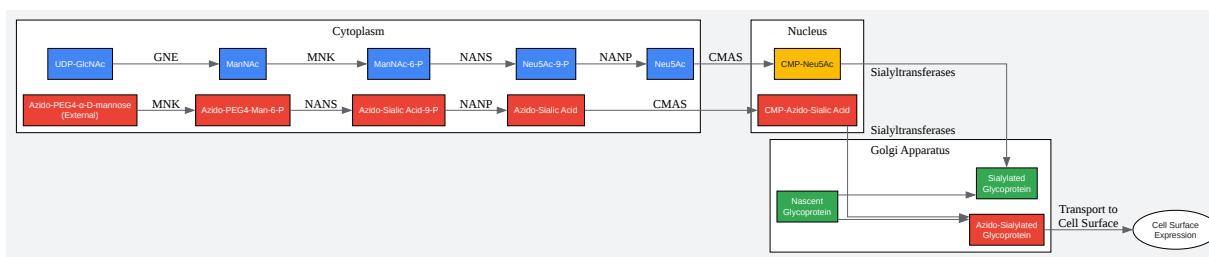
## Introduction

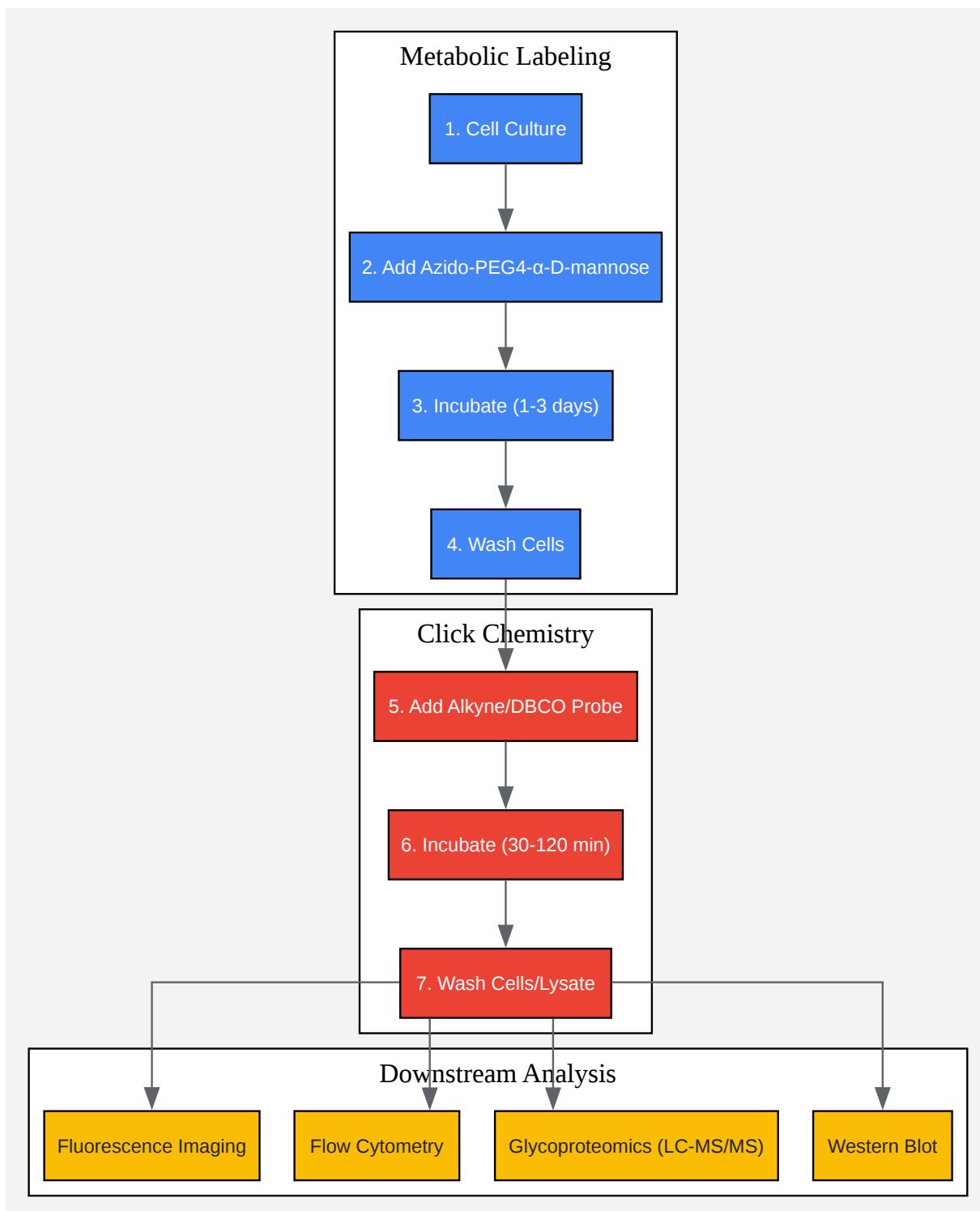
Metabolic glycoengineering is a powerful technique for the introduction of bioorthogonal chemical reporters into the glycans of living cells. This allows for the visualization, tracking, and enrichment of glycoconjugates. This document provides detailed protocols for the use of Azido-PEG4- $\alpha$ -D-mannose, a mannose analog containing an azide group, for metabolic labeling of sialoglycans.

Azido-PEG4- $\alpha$ -D-mannose is a click chemistry reagent that combines an azide group with an alpha-D-mannose moiety via a PEG4 linker.<sup>[1]</sup> The mannose component facilitates its entry into the sialic acid biosynthesis pathway, where it is converted to an azido-sialic acid and subsequently incorporated into cell surface glycans. The azide group serves as a bioorthogonal handle for covalent modification with a variety of probes via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as click chemistry. <sup>[1]</sup> The PEG4 linker enhances the solubility and can reduce steric hindrance of the azide, potentially improving its accessibility for subsequent click reactions.

## Signaling Pathway: Sialic Acid Biosynthesis and Incorporation of Azido-PEG4- $\alpha$ -D-mannose

The metabolic incorporation of Azido-PEG4- $\alpha$ -D-mannose into cellular glycans occurs through the sialic acid biosynthetic pathway. The exogenous Azido-PEG4- $\alpha$ -D-mannose is taken up by the cell and is processed by the same enzymatic machinery that synthesizes sialic acid from its natural precursor, N-acetyl-D-mannosamine (ManNAc). The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK) is a key player in this pathway.<sup>[2]</sup> The azido-modified mannose analog is ultimately converted to the corresponding azido-sialic acid, which is then incorporated into glycoproteins and glycolipids in the Golgi apparatus and displayed on the cell surface.



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## References

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